molecular formula C11H14O4 B1602404 2-(2-Ethoxyethoxy)benzoic acid CAS No. 367513-75-5

2-(2-Ethoxyethoxy)benzoic acid

Cat. No. B1602404
M. Wt: 210.23 g/mol
InChI Key: QKQIDUFDIUHVFF-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)benzoic acid (2-EEBA) is a synthetic organic compound belonging to the class of carboxylic acids. It is a derivative of benzoic acid with two ethoxyethoxy groups attached to the benzene ring. 2-EEBA has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology. It is used as a reagent in various organic reactions, as a substrate for enzymes, and as a model compound in studies of enzyme kinetics and protein-ligand interactions.

Scientific Research Applications

  • Corrosion Inhibition
    • Field : Materials Science
    • Application : Benzoic acid derivatives, including 2-(2-Ethoxyethoxy)benzoic acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
    • Method : The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
    • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . The order of inhibition efficiency was found to be 3,4-dihydroxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid .
  • Chemical Information
    • Field : Chemistry
    • Application : “2-(2-Ethoxyethoxy)benzoic acid” is a chemical compound with the molecular formula C11H14O4 . It’s used in various chemical reactions as a reagent .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which this compound is being used .
    • Results : The outcomes obtained would also depend on the specific reaction or process .
  • Chemical Information
    • Field : Chemistry
    • Application : “2-(2-Ethoxyethoxy)benzoic acid” is a chemical compound with the molecular formula C11H14O4 . It’s used in various chemical reactions as a reagent .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which this compound is being used .
    • Results : The outcomes obtained would also depend on the specific reaction or process .

properties

IUPAC Name

2-(2-ethoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQIDUFDIUHVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586410
Record name 2-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)benzoic acid

CAS RN

367513-75-5
Record name 2-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ahmed, S Bhowmick, A Filippov… - … A European Journal, 2023 - Wiley Online Library
Five new n‐tetrabutylphosphonium (P4444)+ cation based ionic liquids (ILs) with oligoether substituted aromatic carboxylate anions have been synthesized. The nature and position of …
M Ahmed - 2022 - diva-portal.org
Since their introduction by Sony in 1990, lithium-ion batteries (LIBs) have acquired a sizable market share. They have the best energy densities, a high open circuit voltage, a low …
Number of citations: 2 www.diva-portal.org
J Kim, HG Chang, JS Seo - Journal of Microbiology and …, 1993 - koreascience.kr
We characterized the character impact compounds of flavors of the fermented Korean soy sauce manufactured with both the traditional and the improved Meju made with different strains…
Number of citations: 7 koreascience.kr

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